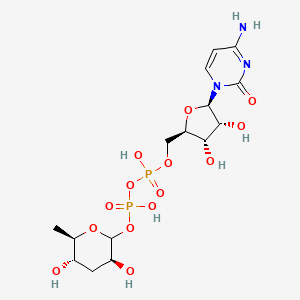

CDP-3,6-dideoxy-D-mannose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O14P2 |

|---|---|

Molecular Weight |

533.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14?/m1/s1 |

InChI Key |

JHEDABDMLBOYRG-AFDCTPMMSA-N |

SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origin of Product |

United States |

Biosynthesis Pathway of Cdp 3,6 Dideoxy D Mannose

Precursor Derivation and Initial Activation

The journey to CDP-3,6-dideoxy-D-mannose commences with the formation of CDP-D-glucose from the precursor molecule, glucose-1-phosphate. caymanchem.comvulcanchem.com This activation step is a critical prerequisite for the subsequent enzymatic modifications that lead to the final dideoxy sugar product.

Formation of CDP-D-Glucose from Glucose 1-Phosphate

The synthesis of CDP-D-glucose is catalyzed by the enzyme α-D-glucose-1-phosphate cytidylyltransferase. caymanchem.comsigmaaldrich.comsigmaaldrich.com This enzyme facilitates the transfer of a cytidine (B196190) monophosphate (CMP) moiety from a nucleotide donor to glucose-1-phosphate, forming CDP-D-glucose and releasing pyrophosphate. uniprot.orgwikipedia.org This reaction is the first committed step in the biosynthesis of CDP-D-tyvelose in organisms like Salmonella typhi. caymanchem.comcaymanchem.com

In bacteria such as Salmonella enterica and Yersinia pseudotuberculosis, the enzyme responsible for this transformation is known as glucose-1-phosphate cytidylyltransferase, often encoded by the rfbF gene. uniprot.orgnih.govnih.gov This enzyme is essential for the biosynthesis of the O-antigen, a component of the bacterial cell wall that plays a role in pathogenicity. wisc.eduasm.org The RfbF enzyme from Salmonella typhi, for instance, has a subunit molecular weight of approximately 29-31 kDa and has been shown to exist as a hexamer in its active form. wisc.edunih.gov

The primary nucleotide donor for the formation of CDP-D-glucose is cytidine triphosphate (CTP). uniprot.orgwikipedia.org However, studies on glucose-1-phosphate cytidylyltransferase from Salmonella typhi have revealed a degree of flexibility in its substrate specificity. The enzyme can also utilize uridine (B1682114) triphosphate (UTP) as a nucleotide donor, albeit with varying efficiency depending on the specific enzyme and organism. nih.govuniprot.org In contrast, some cytidylyltransferases, like the one from Archaeoglobus fulgidus involved in di-myo-inositol-phosphate synthesis, exhibit absolute specificity for CTP. asm.org

The pyrophosphorylation reaction catalyzed by glucose-1-phosphate cytidylyltransferase involves the nucleophilic attack of the phosphate (B84403) group of glucose-1-phosphate on the α-phosphate of CTP, resulting in the formation of CDP-D-glucose and the release of pyrophosphate. researchgate.net The kinetic mechanism of this reaction has been a subject of investigation. While early studies on the enzyme from Salmonella enterica suggested a Ping-Pong Bi-Bi mechanism, more recent kinetic and structural analyses of the Salmonella typhi enzyme support a sequential ordered Bi-Bi mechanism. nih.govuniprot.orgnih.gov In this sequential mechanism, both substrates, CTP and glucose-1-phosphate, bind to the enzyme before the catalytic reaction occurs and the products are released. nih.gov The presence of a divalent cation, typically Mg2+, is often required for the catalytic activity. uniprot.orgnih.gov

| Substrate | Km (mM) |

|---|---|

| CTP | 0.28 |

| α-D-glucose 1-phosphate | 0.64 |

| CDP-D-glucose | 0.11 |

| Pyrophosphate | 1.89 |

Deoxygenation and Epimerization Cascade

Following the initial activation step, the newly formed CDP-D-glucose embarks on a series of enzymatic modifications, beginning with deoxygenation at the C-6 position. This is a crucial step in the pathway leading to the formation of 3,6-dideoxyhexoses.

C-6 Deoxygenation Step

The conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose is the first irreversible step in the biosynthesis of tyvelose (B24345). wisc.edu This reaction is catalyzed by the enzyme CDP-D-glucose 4,6-dehydratase. wisc.edu This enzyme utilizes NAD+ as a cofactor to facilitate an intramolecular oxidation-reduction reaction, which results in the oxidation of the hydroxyl group at the C-4 position and the removal of the hydroxyl group at the C-6 position. wisc.edu The product of this reaction, CDP-4-keto-6-deoxy-D-glucose, serves as a key intermediate for subsequent deoxygenation and epimerization steps that ultimately lead to the formation of this compound. acs.org

Biosynthesis of the Immunogenic Sugar this compound

The biosynthesis of this compound, a key component of the O-antigens in the lipopolysaccharides of various bacteria, involves a multi-step enzymatic pathway. This pathway begins with the activated sugar nucleotide CDP-D-glucose and proceeds through a series of deoxygenation reactions to yield the final product.

1 C-6 Deoxygenation Pathway

The initial phase in the biosynthesis of this compound is the removal of the hydroxyl group at the C-6 position of the glucose moiety. This process is initiated by the enzyme CDP-D-glucose 4,6-dehydratase.

1 Role of CDP-D-glucose 4,6-dehydratase (Eod/DdhA)

CDP-D-glucose 4,6-dehydratase, also known as Eod or DdhA, is an NAD⁺-dependent enzyme that catalyzes the first irreversible step in the biosynthetic pathway. researchgate.netwikipedia.orgnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. researchgate.net In Yersinia pseudotuberculosis and Salmonella typhi, this enzyme facilitates the conversion of CDP-D-glucose to an intermediate product, which is a crucial precursor for the subsequent deoxygenation steps. researchgate.netnih.gov The reaction involves an intramolecular oxidation-reduction process. nih.gov

2 Formation of CDP-4-keto-6-deoxy-D-glucose Intermediate

The enzymatic action of CDP-D-glucose 4,6-dehydratase on CDP-D-glucose results in the formation of CDP-4-keto-6-deoxy-D-glucose. researchgate.netwikipedia.orgasm.org This conversion is a key step that sets the stage for further modifications of the sugar molecule. asm.org The product of this reaction serves as a common intermediate in the biosynthesis of all CDP-linked 3,6-dideoxyhexoses. researchgate.net

3 Mechanistic Insights into C-6 Deoxygenation

The mechanism of C-6 deoxygenation by CDP-D-glucose 4,6-dehydratase involves a series of well-coordinated steps. It is proposed that a tyrosine residue (Tyr157 in Yersinia pseudotuberculosis) acts as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the glucose substrate. researchgate.net This initiates a hydride transfer from C-4 of the sugar to the NAD⁺ cofactor, leading to the formation of a CDP-4-keto-D-glucose intermediate and NADH. researchgate.net Following this oxidation, a lysine (B10760008) residue (Lys134) is thought to act as a base to abstract a proton from C-5, which facilitates the elimination of water from C-6. researchgate.net

Nucleotide Donor Specificity (CTP, UTP)

2 C-3 Deoxygenation Pathway

Following the C-6 deoxygenation, the next critical stage is the removal of the hydroxyl group at the C-3 position. This transformation is more complex, requiring a two-enzyme system for CDP-linked sugars.

1 Involvement of Two-Enzyme Systems (E1 and E3) for CDP-Linked Sugars

The C-3 deoxygenation of the CDP-4-keto-6-deoxy-D-glucose intermediate is catalyzed by a two-component system, designated as E1 and E3. researchgate.netasm.orglookchem.com E1, known as CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase, is a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent, iron-sulfur-containing enzyme. lookchem.comcapes.gov.br E3, or CDP-6-deoxy-Δ³,⁴-glucoseen reductase, is a flavoprotein that also contains a [2Fe-2S] cluster. lookchem.comacs.org The formation of an E1-E3 complex is essential for the catalytic activity, and this interaction has been demonstrated both in vivo and in vitro. acs.orgnih.gov The apparent dissociation constant for this complex has been estimated to be approximately 288 nM. acs.orgnih.gov

2 Substrate and Product Intermediates

The substrate for the E1-E3 enzyme system is CDP-4-keto-6-deoxy-D-glucose. The E1 enzyme catalyzes a reversible dehydration of this substrate. lookchem.com This leads to the formation of a CDP-3,4-glucoseen intermediate. lookchem.comnih.gov The E3 enzyme then facilitates the reduction of this intermediate. nih.gov The final product of this two-step reaction within the C-3 deoxygenation pathway is CDP-4-keto-3,6-dideoxy-D-glucose. wikipedia.org

Substrate and Product Intermediates

C-2 Epimerization for this compound Formation

The final step in the biosynthesis of this compound involves an epimerization reaction at the C-2 position of the sugar moiety. capes.gov.br This critical transformation is catalyzed by a specific enzyme that alters the stereochemistry of the substrate, leading to the formation of the mannose configuration from a glucose precursor.

Catalysis by CDP-Paratose 2-Epimerase (CDP-3,6-dideoxy-D-glucose 2-epimerase)

The enzyme responsible for this conversion is CDP-paratose 2-epimerase, also known as CDP-3,6-dideoxy-D-glucose 2-epimerase (EC 5.1.3.10). wikipedia.org This enzyme belongs to the isomerase family, specifically the racemases and epimerases that act on carbohydrates and their derivatives. wikipedia.org Its systematic name is CDP-3,6-dideoxy-D-glucose 2-epimerase. wikipedia.org Other common names include CDP-paratose epimerase and CDP-tyvelose 2-epimerase. wikipedia.orguniprot.org This enzyme facilitates the reversible epimerization at the C-2 position of the sugar nucleotide. capes.gov.br

Interconversion of CDP-3,6-dideoxy-D-glucose (CDP-Paratose) to this compound (CDP-Tyvelose)

CDP-paratose 2-epimerase catalyzes the direct interconversion of CDP-3,6-dideoxy-D-glucose (CDP-paratose) into this compound (CDP-tyvelose). wikipedia.orguniprot.org This reaction is a key step in the synthesis of tyvelose, a 3,6-dideoxyhexose (B1251815). Tyvelose is unique among this class of sugars as it is synthesized from another 3,6-dideoxyhexose. capes.gov.br The reaction establishes an equilibrium between the two epimers. For instance, a study on a CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus showed that the equilibrium ratio of CDP-D-mannose to CDP-D-glucose is 0.67 (±0.1). asm.orgugent.be

Cofactor Dependence (NAD+) and Regeneration Mechanisms

The catalytic activity of CDP-paratose 2-epimerase is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orguniprot.org The enzyme tightly binds one NAD+ molecule per subunit. uniprot.orgnih.gov The mechanism involves an oxidation-reduction cycle at the C-2 position of the sugar. The enzyme's active site, containing a conserved tyrosine residue, is crucial for initiating the reaction by abstracting a hydrogen from the 2-hydroxyl group, which is coupled with a hydride transfer from C-2 to the NAD+ cofactor. acs.org The NAD+ is transiently reduced to NADH and then reoxidized as the hydride is returned to the opposite face of the sugar, completing the epimerization.

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes for this compound biosynthesis are typically found clustered together on the bacterial chromosome, often within loci associated with O-antigen synthesis.

Mapping of Genes within Bacterial O-Antigen Loci (e.g., rfb and ddhABCD clusters)

In many bacteria, particularly Salmonella and Yersinia species, the genes for 3,6-dideoxyhexose synthesis are located within the rfb gene cluster, which is responsible for O-antigen biosynthesis. nih.govresearchgate.net A common set of genes, designated ddhABCD, is responsible for the initial steps converting CDP-D-glucose to the intermediate CDP-4-keto-3,6-dideoxy-D-glucose. nih.govpsu.edu The subsequent gene in the cluster then determines the final dideoxyhexose produced. For the synthesis of CDP-tyvelose, the tyv gene, encoding CDP-tyvelose 2-epimerase (rfbE), follows the ddh genes. uniprot.orgpsu.edu These gene clusters are often located between the hemH and gsk loci on the chromosome of Yersinia pseudotuberculosis. nih.gov

Metabolic Flux and Regulation within the Biosynthetic Pathway of this compound

The biosynthesis of this compound, also known as CDP-ascarylose, is a highly regulated process essential for the formation of lipopolysaccharide O-antigens in various Gram-negative bacteria, such as Yersinia pseudotuberculosis. asm.org The pathway's regulation is critical for the bacterium, and it is primarily centered on the complex enzymatic steps involved in the C-3 deoxygenation of the sugar intermediate. This process involves a unique two-enzyme system, and its control is crucial for the efficient synthesis of the final dideoxy sugar product.

Research into the redox properties of this system has revealed a significant thermodynamic barrier to the proposed electron transfer pathway (NADH → FAD → E3[2Fe-2S] → E1[2Fe-2S]) under standard physiological conditions (pH 7.5). acs.org This barrier indicates a sophisticated regulatory mechanism to control the metabolic flux. Studies have demonstrated that this regulation is achieved primarily through changes in pH. acs.org At a more alkaline pH of 8.4, the midpoint potentials of the E3 enzyme's FAD and [2Fe-2S] center shift to more negative values, which facilitates the otherwise unfavorable electron transfer from E3 to E1. acs.org Interestingly, experiments have shown that neither the binding of NAD+ to E3 nor the formation of the E1-E3 enzyme complex has a significant effect on the redox potentials of the E3 cofactors, suggesting that these are not the primary means of allosteric regulation. acs.org

Research Findings on Enzyme Redox Potentials

The following table summarizes key research findings on the midpoint redox potentials (E°') of the iron-sulfur centers and flavin cofactors of the E1 and E3 enzymes at different pH values. These values illustrate the thermodynamic barrier at pH 7.5 and the shift that facilitates electron transfer at pH 8.4. acs.org

| Enzyme Component | Midpoint Potential (E°') at pH 7.5 (mV) | Midpoint Potential (E°') at pH 8.4 (mV) |

| E1 [2Fe-2S] Center | -209 | -206 |

| E3 FAD | -212 | -273 |

| E3 [2Fe-2S] Center | -257 | -279 |

Enzymology and Mechanistic Insights into Cdp 3,6 Dideoxy D Mannose Synthesis

Enzyme Purification and Reconstitution of Pathway Enzymes

The enzymes involved in the CDP-3,6-dideoxy-D-mannose biosynthetic pathway have been purified and characterized from various bacterial sources, including Salmonella typhi and Yersinia pseudotuberculosis. asm.orgebi.ac.ukosti.gov Purification of these enzymes, often as His-tagged recombinant proteins, has been achieved using techniques like nickel-chelate chromatography, anion-exchange chromatography, and gel filtration. asm.org For instance, CDP-paratose synthase from S. typhi was expressed in E. coli and purified to homogeneity. ebi.ac.uk Similarly, the enzymes CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase (E3) from Yersinia pseudotuberculosis have been purified. asm.orgosti.gov E1 is a complex iron-sulfur protein that also requires a pyridoxamine (B1203002) 5'-phosphate cofactor. asm.org The reconstitution of the pathway has been demonstrated in vitro by combining the purified enzymes. acs.org For example, the coupled E1-E3 reaction, which is responsible for the C-3 deoxygenation, has been studied using NADH as a reductant. acs.org

Kinetic Characterization of Key Enzymes

Determination of Turnover Rates (kcat) and Substrate Affinities (Km)

Kinetic parameters for the enzymes in the this compound pathway have been determined to understand their catalytic efficiency. For the CDP-paratose 2-epimerase (CDP-tyvelose 2-epimerase) from Thermodesulfatator atlanticus, which interconverts CDP-glucose and CDP-mannose, the following kinetic values were obtained:

| Substrate | Km (mM) | kcat (min⁻¹) |

| CDP-glucose | 0.32 ± 0.02 | 0.90 ± 0.01 |

| CDP-mannose | 0.31 ± 0.01 | 1.40 ± 0.03 |

| Kinetic parameters for TaCPa2E-catalyzed C-2 epimerization at 60°C and pH 7.5. asm.org |

In another study, the kinetic constants for GDP-perosamine synthase were analyzed with both its natural substrate and an unnatural substrate. While the Km for the unnatural substrate was similar to the natural one, the kcat was significantly lower, by a factor of about 200. wisc.edu For CDP-paratose synthase, the Km for NADPH was determined to be 26 ± 8 µM. ebi.ac.uk

Cofactor Binding and Turnover Studies

The enzymes in this pathway utilize various cofactors. CDP-paratose 2-epimerase and CDP-D-glucose 4,6-dehydratase both require NAD+. wisc.eduwikipedia.org The epimerase from T. atlanticus was found to be a homodimer containing one tightly bound NAD+ per subunit. asm.orgasm.org CDP-paratose synthase shows a preference for NADPH over NADH. ebi.ac.uk The C-3 deoxygenation step is particularly complex, involving two enzymes, E1 and E3. researchgate.net E1 is dependent on pyridoxamine 5'-phosphate (PMP) and contains a [2Fe-2S] cluster. osti.govacs.org E3, the reductase component, contains both FAD and a [2Fe-2S] center. acs.org Kinetic studies of the coupled E1-E3 reaction have revealed a radical intermediate, indicating a complex electron transfer pathway from NADH to the substrate. acs.org

Structural Biology of Biosynthetic Enzymes

Crystallographic Studies of Enzyme-Substrate/Cofactor Complexes

The three-dimensional structures of several enzymes in the this compound pathway have been determined by X-ray crystallography, providing insights into their mechanisms. The crystal structure of CDP-tyvelose 2-epimerase from Salmonella typhi has been solved in complex with NAD and CDP. ebi.ac.uk The structure of CDP-D-glucose 4,6-dehydratase from S. typhi has also been determined in a complex with the substrate analog CDP-D-xylose. wisc.edu This structure revealed that the enzyme is a tetramer, with each subunit having two domains. The N-terminal domain contains a Rossmann fold for NAD(H) binding, while the C-terminal domain binds the CDP portion of the substrate. wisc.edu Furthermore, the crystal structure of CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase (E1) from Yersinia pseudotuberculosis has been solved to 1.9 Å resolution, providing a basis to understand its unique one-electron chemistry. osti.gov

Analysis of Active Site Architecture and Catalytic Residues

Structural analyses have identified key amino acid residues in the active sites of these enzymes. In CDP-D-glucose 4,6-dehydratase from S. typhi, the active site accommodates the CDP-D-xylose ligand, with specific residues interacting with the xylose and ribose moieties. wisc.edu For example, Asp135 and Lys136 are located near the C-5 of xylose. wisc.edu In CDP-tyvelose 2-epimerase from S. typhi, a substrate-binding site and a proton acceptor active site have been identified. uniprot.org The catalytic mechanism of CDP-paratose synthase involves the stereospecific transfer of a hydride from NADPH to the C-4 position of the substrate. ebi.ac.uk The active site of CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase (E1) is notable for containing a histidine residue (His 220) instead of the more common lysine (B10760008), and a unique [2Fe-2S] cluster-binding motif. wisc.edunih.gov

Mechanistic Probes and Isotope Labeling Studies

Isotope labeling studies have been instrumental in deciphering the mechanistic intricacies of the this compound biosynthetic pathway. These studies allow for the tracking of individual atoms from the initial substrate, CDP-D-glucose, to the final product.

In the related biosynthesis of dTDP-L-rhamnose, which also involves a 4,6-dehydration step, studies using isotopically labeled glucose have provided a detailed understanding of the reaction mechanism. For instance, the conversion of dTDP-glucose to dTDP-4-keto-6-deoxyglucose catalyzed by dTDP-glucose 4,6-dehydratase has been shown to proceed through a concerted dehydration mechanism. This was determined by simultaneously monitoring the exchange of solvent hydrogen at C5 and solvent oxygen at C6. wisc.edu

The biosynthesis of this compound from CDP-4-keto-6-deoxy-D-glucose is a remarkable process catalyzed by the synergistic action of two enzymes: E1 and E3. nih.govnih.gov The mechanism involves the formation of several key intermediates. nih.gov

The reaction begins with the E1 enzyme, which is dependent on pyridoxamine 5'-phosphate (PMP). nih.govnih.gov E1 catalyzes the formation of a Schiff base between its PMP cofactor and the 4-keto group of the substrate, CDP-4-keto-6-deoxy-D-glucose. nih.gov This is followed by the abstraction of a proton from C4' of the PMP by a histidine residue (His220) in E1, leading to a 1,4-dehydration that eliminates the 3-hydroxyl group and forms a Δ³,⁴-glucoseen intermediate. nih.gov

The involvement of a radical intermediate in this pathway has been confirmed through kinetic and spectroscopic studies. nih.govacs.org Rapid freeze-quench electron paramagnetic resonance (EPR) studies of the coupled E1-E3 reaction have detected a radical species with a g-value of 2.003, which appears and disappears at a kinetically competent rate. nih.govacs.org This radical is believed to be a PMP-glucoseen radical. nih.gov Stopped-flow UV-vis analysis has identified at least six distinct optical states during the electron transfer from NADH to the substrate, with one intermediate's time course matching that of the radical detected by EPR. nih.govacs.org

| Intermediate/Species | Detection Method | Key Findings |

| Schiff base (E1-PMP-substrate) | Inferred from mechanism | Formation initiates the C-3 deoxygenation. nih.gov |

| Δ³,⁴-glucoseen intermediate | Inferred from mechanism | Product of the 1,4-dehydration step catalyzed by E1. nih.gov |

| PMP-glucoseen radical | Rapid freeze-quench EPR, Stopped-flow UV-vis | Detected as a transient species, confirming a radical mechanism. nih.govacs.org |

| Multiple optically distinguishable states | Stopped-flow UV-vis | Elucidates the complexity of the electron transfer process. nih.govacs.org |

Tracing Carbon, Hydrogen, and Oxygen Atoms During Conversion

Site-Directed Mutagenesis and Enzyme Engineering

Site-directed mutagenesis has been a powerful tool to investigate the function of specific amino acid residues in the enzymes of the this compound biosynthetic pathway and related systems.

In the E1 enzyme from Yersinia pseudotuberculosis, a series of cysteine mutants were created to identify the ligands for the [2Fe-2S] cluster. capes.gov.br These studies revealed an unusual cluster-binding motif (C-X₅₇-C-X₁-C-X₇-C) and confirmed that the iron-sulfur cluster is essential for catalytic activity. capes.gov.br Furthermore, E1 utilizes a histidine residue (His220) in its active site instead of the lysine typically found in many PLP-dependent enzymes. nih.govcapes.gov.br

In a related system involving the biosynthesis of GDP-colitose, the enzyme ColD, which also performs a C-3 deoxygenation, has been extensively studied. wisc.edu Although ColD acts on a GDP-linked sugar, the insights are relevant. Initial hypotheses suggested that the replacement of an active site lysine with a histidine was the sole determinant for its dehydratase versus aminotransferase activity. wisc.edu However, mutating the active site histidine of ColD to a lysine resulted in an inactive enzyme, indicating that other residues are critical for determining reaction specificity. wisc.edu Further studies pointed to the importance of a serine residue (Ser187 in ColD) adjacent to the active site histidine. In the aminotransferase GDP-perosamine synthase, the corresponding residue is an asparagine (Asn185) that forms a hydrogen bond with the hexose (B10828440) ring oxygen of the substrate, an interaction absent in ColD. wisc.edu

The knowledge gained from mechanistic and structural studies has opened avenues for engineering the enzymes involved in dideoxy sugar biosynthesis to alter their activity and substrate specificity. nih.gov

A striking example of enzyme engineering comes from the study of ColD and GDP-perosamine synthase. By creating a double mutant of ColD (S187N/H188K), researchers were able to convert the dehydratase into an aminotransferase. wisc.edu This engineered enzyme was capable of producing GDP-perosamine from GDP-4-keto-6-deoxymannose, although it retained some of its original dehydratase activity. wisc.edu This demonstrated that a small number of targeted mutations can fundamentally change the catalytic function of an enzyme. wisc.edu

In another study, a promiscuous CDP-tyvelose 2-epimerase (TyvE)-like enzyme from Thermodesulfatator atlanticus was discovered that could act on various nucleotide-activated forms of D-glucose, including CDP-D-glucose. nih.govasm.org Further investigation showed that deoxygenation at C-6 of the substrate enhanced the enzyme's activity five-fold, whereas deoxygenation at C-3 rendered the substrate inactive. asm.orgasm.org This highlights how modifications to the substrate can significantly impact enzyme activity and provides insights for engineering enzymes with altered substrate preferences.

Engineering efforts in related glycosyltransferases have also shown promise. For instance, a single mutation (R282W) in the Bacillus licheniformis glycosyltransferase YjiC significantly increased its conversion rate for TDP-glucose, demonstrating that specificity can be shifted from UDP-sugars to TDP-sugars. jmb.or.kr These studies underscore the potential of enzyme engineering to create novel biocatalysts for the synthesis of diverse sugar structures. nih.gov

| Enzyme | Original Function | Mutation(s) | Altered Function/Specificity |

| ColD (GDP-4-keto-6-deoxymannose-3-dehydratase) | Dehydratase | S187N/H188K | Converted to an aminotransferase, producing GDP-perosamine. wisc.edu |

| YjiC (UDP-glycosyltransferase) | UDP-glucose preference | R282W | Increased specificity towards TDP-glucose. jmb.or.kr |

Biological Significance and Roles of Cdp 3,6 Dideoxy D Mannose

Integral Component of Bacterial Lipopolysaccharides (LPS)

CDP-3,6-dideoxy-D-mannose is a fundamental precursor in the formation of the O-antigen portion of lipopolysaccharides (LPS) in Gram-negative bacteria. vulcanchem.comcns.frresearchgate.net The O-antigen is the outermost region of the LPS molecule and is a major determinant of the bacterium's surface antigenicity. The biosynthetic pathway involving this compound leads to the formation of specific 3,6-dideoxyhexoses, such as tyvelose (B24345) and paratose, which are then incorporated into the repeating oligosaccharide units of the O-antigen by specific glycosyltransferases. vulcanchem.comuniprot.org

The 3,6-dideoxyhexoses derived from the this compound pathway are found in the O-antigens of a wide array of Gram-negative bacteria. researchgate.netresearchgate.netpsu.edu These sugars, including tyvelose, paratose, and abequose, are characteristic features of the LPS in several species of Salmonella and Yersinia pseudotuberculosis. researchgate.netuniprot.org For instance, the synthesis of CDP-abequose, the sugar that defines the O4 antigen in group B Salmonella, proceeds through a pathway involving the intermediate CDP-4-keto-3,6-dideoxy-D-glucose. psu.eduoup.com Similarly, the biosynthesis of colitose, another 3,6-dideoxyhexose (B1251815) found in the LPS of bacteria like Yersinia pseudotuberculosis and certain E. coli strains, can originate from related nucleotide sugar pathways. researchgate.netacs.org The genes responsible for these biosynthetic pathways are typically located in the rfb gene cluster, which also contains the genes for the transferases that assemble the O-antigen chain. psu.eduoup.com

The specific 3,6-dideoxyhexose present in the O-antigen is a dominant antigenic determinant, directly contributing to the serological specificity of the bacterium. researchgate.netpsu.edu A prime example is found in Salmonella enterica. The difference between several major Salmonella serogroups lies in the terminal dideoxyhexose of their O-antigen. In Salmonella group D1 strains, such as S. enterica serovar Typhi, the dideoxyhexose tyvelose (3,6-dideoxy-D-arabino-hexose) is the immunodominant sugar that confers the O9 antigenic specificity. nih.govebi.ac.ukbham.ac.uk Tyvelose is synthesized from CDP-paratose, which in turn is derived from the this compound biosynthetic pathway. nih.govbham.ac.ukresearchgate.net The final step involves the epimerization of CDP-paratose to CDP-tyvelose. nih.govresearchgate.net The high specificity of this antigen-antibody interaction is demonstrated by research showing that replacing tyvelose with other dideoxyhexoses like abequose or paratose dramatically reduces antibody binding. ebi.ac.uk

Derivatives of the this compound pathway are found in a variety of microorganisms, including significant human and animal pathogens. vulcanchem.comresearchgate.net In addition to the well-studied examples in Salmonella and Yersinia, these sugars are components of the LPS in various strains of Escherichia coli and Vibrio cholerae. researchgate.netwisc.edu The presence of these specific sugars is often linked to the pathogenic characteristics of the organism. However, the biosynthetic pathways for related dideoxy sugars are not exclusive to pathogens. For example, a CDP-d-tyvelose 2-epimerase, an enzyme involved in this pathway, has been identified and characterized in the non-pathogenic, thermophilic bacterium Thermodesulfatator atlanticus, indicating a broader distribution of these metabolic capabilities in the microbial world. asm.org

| Microorganism | Significance/Role of Dideoxyhexose | References |

| Salmonella enterica (e.g., serovars Typhi, Enteritidis) | Forms tyvelose (O9 antigen) and abequose (O4 antigen), contributing to serological specificity and virulence. | researchgate.netuniprot.orgpsu.eduoup.comnih.gov |

| Yersinia pseudotuberculosis | Biosynthesizes various 3,6-dideoxyhexoses (abequose, paratose, tyvelose, ascarylose) for its O-antigens. | researchgate.netacs.org |

| Escherichia coli (certain strains) | Contains dideoxy sugars like colitose in its O-antigen. | researchgate.netoup.com |

| Vibrio cholerae (certain serogroups) | The O-antigen can contain dideoxy sugars like perosamine. | wisc.edu |

| Thermodesulfatator atlanticus | A non-pathogenic bacterium possessing enzymes for dideoxyhexose synthesis (CDP-d-tyvelose 2-epimerase). | asm.org |

Contribution to Serological Specificity (e.g., Salmonella O9 antigen)

Role in Bacterial Virulence and Pathogenesis

The O-antigen, with its specific dideoxyhexose components, is not merely a structural entity but also a critical virulence factor for many Gram-negative pathogens. oup.com The presence and specific structure of the O-antigen are essential for the bacterium's ability to cause disease.

The LPS O-antigen significantly influences how a bacterium interacts with its host. These surface polysaccharides affect the bacterium's ability to adhere to host cells and can modulate the host's initial response to infection. vulcanchem.com The structural diversity conferred by sugars like tyvelose allows different bacterial clones to present a unique surface, which can provide a selective advantage in specific host niches. oup.com Loss of the O-antigen often leads to a severe reduction in virulence, demonstrating its crucial role in the infection process. oup.com For example, the O-antigen has been shown to be a key factor in bacterial colonization. researchgate.net

A primary role of the O-antigen in pathogenesis is to help the bacterium evade the host's immune system. vulcanchem.com The long polysaccharide chains can act as a physical barrier, shielding the more conserved regions of the bacterial outer membrane from immune components like the complement system. oup.comresearchgate.net The loss of O-antigen can make bacteria sensitive to serum killing. oup.com Furthermore, the O-antigen can promote resistance to antimicrobial peptides, which are a key part of the innate immune defense. researchgate.net The immense structural variation in O-antigens among different bacterial strains, driven by the inclusion of diverse sugars from pathways like that of this compound, is a major strategy for evading adaptive immunity, as antibodies generated against one O-antigen type may not recognize another. oup.com

Influence on Host-Pathogen Interactions

Comparison with Other 3,6-Dideoxyhexose Biosyntheses and Functions

The biosynthesis of 3,6-dideoxyhexoses, a class of sugars known for their high immunogenicity, follows several distinct pathways, largely differentiated by the initial nucleotide-activated sugar precursor. lookchem.comnih.gov this compound, also known as CDP-tyvelose, is a prominent member of this family, and its formation is best understood by comparison with other well-characterized pathways, particularly that of GDP-colitose.

Distinction from GDP-Colitose Pathway and its Origins

The most fundamental distinction between the biosynthetic pathways of this compound and GDP-colitose lies in their starting materials. The vast majority of 3,6-dideoxyhexoses, including tyvelose, paratose, and ascarylose, originate from CDP-D-glucose . researchgate.netsemanticscholar.orgmdpi.com In contrast, the biosynthesis of colitose is unique as it begins with GDP-D-mannose . researchgate.netwikipedia.org

The pathway to this compound (tyvelose) begins with the activation of glucose-1-phosphate by CTP to form CDP-D-glucose, a reaction catalyzed by glucose-1-phosphate cytidylyltransferase (encoded by genes like rfbF). vulcanchem.comuniprot.org This is followed by a series of enzymatic modifications. Notably, tyvelose is the only 3,6-dideoxyhexose known to be synthesized from another member of its class; it is formed via the NAD+-dependent C-2 epimerization of its immediate precursor, CDP-paratose, by the enzyme CDP-paratose 2-epimerase (encoded by rfbE). uniprot.org

Conversely, the GDP-colitose pathway initiates with the conversion of mannose-1-phosphate and GTP to GDP-D-mannose. researchgate.netwikipedia.orgpdbj.org This is followed by the action of GDP-mannose 4,6-dehydratase. This stark difference in the initial nucleotide carrier (Cytidine diphosphate (B83284) vs. Guanosine diphosphate) and the sugar scaffold (glucose vs. mannose) dictates the subsequent enzymatic steps and the final stereochemistry of the sugar product. This divergence is a key element in the metabolic diversity of bacterial cell surface polysaccharides. wisc.edu

Shared and Divergent Enzymatic Strategies for Dideoxysugar Formation

While the precursor molecules differ, the biosynthetic pathways for CDP- and GDP-linked 3,6-dideoxyhexoses share a general strategy involving an initial dehydration step followed by a crucial C-3 deoxygenation. Both pathways utilize a 4,6-dehydratase enzyme to convert the initial NDP-sugar into an NDP-4-keto-6-deoxyhexose intermediate. lookchem.comresearchgate.net

However, the enzymatic mechanism for the critical C-3 deoxygenation step is a point of significant divergence.

CDP-linked pathways (e.g., for ascarylose, which serves as a model) employ a complex two-enzyme system for C-3 deoxygenation. lookchem.comresearchgate.net The first enzyme, E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase), is a PMP- and [2Fe-2S] cluster-dependent enzyme that catalyzes a dehydration reaction. lookchem.comacs.orgresearchgate.net The second enzyme, E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase), is a [2Fe-2S]-containing flavoprotein that reduces the intermediate to complete the deoxygenation at the C-3 position. lookchem.comnih.govcapes.gov.br

The GDP-colitose pathway accomplishes C-3 deoxygenation more efficiently, using a single PLP-dependent enzyme, ColD (GDP-4-keto-6-deoxymannose-3-dehydrase). researchgate.netwikipedia.org This enzyme catalyzes the removal of the 3'-hydroxyl group without the need for a separate reductase partner. researchgate.net

The final steps of these pathways involve stereospecific reductases and epimerases that act on the common NDP-4-keto-3,6-dideoxyhexose intermediate to generate the final, diverse array of dideoxy sugars. For instance, the conversion of CDP-paratose to CDP-tyvelose is a simple epimerization at C-2, whereas the final step in colitose synthesis involves a bifunctional enzyme (ColC) that performs both C-5 epimerization and C-4 keto reduction. researchgate.netwikipedia.orguniprot.org

| Feature | This compound (Tyvelose) Pathway | GDP-Colitose Pathway |

|---|---|---|

| Precursor | CDP-D-glucose | GDP-D-mannose |

| C-3 Deoxygenation | Two-enzyme system (E1 and E3) | Single enzyme (ColD) |

| Key Intermediate | CDP-4-keto-3,6-dideoxy-D-glucose (precursor to CDP-paratose) | GDP-4-keto-3,6-dideoxy-D-mannose |

| Final Step to Target Sugar | C-2 epimerization of CDP-paratose by CDP-paratose 2-epimerase | C-5 epimerization and C-4 reduction by GDP-L-colitose synthase (ColC) |

Potential as a Biomarker or Target in Microbial Systems

The biosynthesis of unusual sugars like this compound is typically confined to specific microbial lineages and is often essential for the construction of their outer cell surface. These characteristics make the compound and its synthetic pathway promising as both biomarkers and targets for antimicrobial strategies, excluding human clinical applications.

As these 3,6-dideoxyhexoses are prominent antigenic determinants of the lipopolysaccharide (LPS) O-antigen in many Gram-negative bacteria, such as Salmonella and Yersinia species, their presence is highly specific. nih.govvulcanchem.com The unique structure of the O-antigen, dictated by sugars like tyvelose, determines the bacterial serotype. vulcanchem.com Therefore, detecting the genes responsible for this compound biosynthesis (e.g., the rfb gene cluster) can serve as a specific molecular biomarker for the identification and differentiation of bacterial strains in environmental or agricultural settings. nih.govresearchgate.net

Furthermore, because these sugar biosynthetic pathways are essential for creating the protective outer membrane in many pathogenic bacteria but are absent in higher eukaryotes, they represent excellent targets for the development of novel antimicrobial agents. researchgate.netresearchgate.net Inhibiting a key enzyme in the this compound pathway could disrupt LPS assembly, compromising the integrity of the bacterial outer membrane and leading to increased susceptibility to environmental stresses or other antimicrobial compounds. researchgate.netnih.govlumenlearning.com This approach offers a targeted strategy focused on pathways unique to microbes, potentially minimizing effects on host organisms.

Chemical Synthesis and Derivatization of Cdp 3,6 Dideoxy D Mannose and Analogs

Multi-Step Organic Synthesis from Precursor Sugars

The de novo chemical synthesis of 3,6-dideoxyhexoses like paratose and tyvelose (B24345), the sugar moieties of CDP-3,6-dideoxy-D-glucose and CDP-3,6-dideoxy-D-mannose respectively, presents a significant challenge due to the multiple stereocenters. researchgate.net Multi-step organic synthesis provides a powerful avenue to construct these complex molecules from simpler, readily available precursor sugars. rsc.orglibretexts.orgyoutube.comyoutube.comsavemyexams.com These synthetic routes often involve a series of protection, deoxygenation, and functional group manipulation steps to achieve the desired stereochemistry and regiochemistry. researchgate.net

Strategies for Stereoselective and Regioselective Glycosylation

Achieving stereoselective and regioselective glycosylation is a cornerstone of complex carbohydrate synthesis. In the context of 3,6-dideoxy sugars, the absence of a hydroxyl group at C-2 removes a key directing group, making stereocontrol at the anomeric center a significant hurdle. acs.org Various strategies have been developed to address this challenge.

One approach involves the use of glycals , unsaturated carbohydrate derivatives, as glycosyl donors. Gold(I)-catalyzed activation of glycals enables the direct and stereoselective synthesis of α-deoxyglycosides. acs.org This method proceeds via a hydrofunctionalization of the enol ether, yielding products from the syn addition of a proton and the nucleophile across the double bond. acs.org

Another strategy employs Prins cyclizations , which are acid-mediated reactions of homoallylic alcohols to form tetrahydropyrans with excellent stereocontrol. rsc.org This method has been successfully applied to the synthesis of protected L- and D-dideoxysugars. rsc.org The stereochemical outcome of these reactions can be influenced by the choice of protecting groups and reaction conditions.

Furthermore, palladium-catalyzed allylic substitution on pyranone derivatives has been shown to be an effective method for stereoselective glycosylation, often proceeding with retention of stereochemistry at the allylic acetal. mdpi.com The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity.

Table 1: Methodologies for Stereoselective Glycosylation of Dideoxy Sugars

| Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Gold(I)-Catalyzed Hydrofunctionalization of Glycals | Mild reaction conditions, broad substrate scope. | Predominantly α-anomers. | acs.org |

| Prins Cyclization of Homoallylic Alcohols | Excellent stereocontrol, applicable to both L- and D-sugars. | Controllable based on protecting groups and conditions. | rsc.org |

| Palladium-Catalyzed Allylic Substitution | Retention of stereochemistry at the allylic acetal. | Dependent on the catalyst and substrate. | mdpi.com |

Phosphorylation and Nucleotidylation Methodologies

The introduction of the phosphate (B84403) and cytidine (B196190) monophosphate (CMP) moieties is a critical final stage in the synthesis of this compound. Phosphorylation, the addition of a phosphate group, is a thermodynamically unfavorable reaction in aqueous solution. nih.gov However, it can be achieved under specific conditions, for instance, in aqueous microdroplets containing the sugar and phosphoric acid. nih.gov

Following phosphorylation, nucleotidylation involves the coupling of the sugar phosphate with a nucleoside monophosphate, typically cytidine monophosphate (CMP), to form the final CDP-sugar. This step often utilizes activated forms of the sugar phosphate and CMP. The synthesis of CDP-glycerol from glycerol (B35011) 3-phosphate and CTP is a well-established example of this type of reaction. semanticscholar.org

Enzymatic and Chemoenzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer highly efficient and stereospecific alternatives to purely chemical synthesis for producing this compound and its analogs. vulcanchem.comsemanticscholar.org These approaches leverage the remarkable catalytic power and specificity of enzymes to overcome many of the challenges associated with multi-step organic synthesis. vulcanchem.com

Utilizing Recombinant Enzymes for Efficient Production

The enzymes involved in the biosynthetic pathway of this compound can be produced in large quantities using recombinant DNA technology. This allows for the development of efficient in vitro and whole-cell biocatalytic systems. For example, the enzymes responsible for the biosynthesis of GDP-L-colitose, a related 3,6-dideoxy sugar, have been overexpressed, purified, and characterized, paving the way for their use in synthesis. researchgate.netacs.org Similarly, enzymes from the CDP-paratose biosynthetic pathway in Salmonella Typhi and Yersinia pseudotuberculosis have been expressed and utilized for enzymatic synthesis. asm.org

Synthetic Utility of this compound-Related Enzymes

The enzymes of the this compound pathway exhibit significant synthetic potential. For instance, CDP-paratose 2-epimerase (also known as CDP-tyvelose 2-epimerase) catalyzes the reversible epimerization of CDP-3,6-dideoxy-D-glucose (CDP-paratose) to this compound (CDP-tyvelose). capes.gov.brwikipedia.org This enzyme has been identified in Salmonella enteritidis and Pasteurella pseudotuberculosis. capes.gov.br

A particularly interesting discovery is a promiscuous CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus that can catalyze the C-2 epimerization of various nucleotide-activated forms of D-glucose, not just the dideoxy variants. asm.orgnih.govugent.be This enzyme shows optimal activity at high temperatures and has been characterized kinetically, demonstrating its potential for synthesizing a range of CDP-sugar derivatives. asm.orgnih.govugent.be Deoxygenation at the C-6 position of the sugar substrate was found to enhance the enzyme's activity five-fold compared to CDP-D-glucose, while deoxygenation at C-3 rendered the substrate inactive. asm.orgnih.gov

The biosynthetic pathway to CDP-paratose starts with CDP-D-glucose and involves a 4,6-dehydratase, a C-3 dehydrogenase system (E1/E3), and a CDP-d-paratose synthase. asm.orgresearchgate.net These enzymes can be used in a cascade to produce CDP-paratose from CDP-glucose. asm.org

Table 2: Key Enzymes in the Biosynthesis and Derivatization of this compound

| Enzyme | Function | Source Organism | Synthetic Application | Reference |

|---|---|---|---|---|

| CDP-paratose 2-epimerase | Interconverts CDP-paratose and CDP-tyvelose. | Salmonella enteritidis, Pasteurella pseudotuberculosis | Synthesis of CDP-tyvelose from CDP-paratose. | capes.gov.brwikipedia.org |

| CDP-tyvelose 2-epimerase | C-2 epimerization of various NDP-glucoses. | Thermodesulfatator atlanticus | Synthesis of CDP-mannose and other CDP-sugar analogs. | asm.orgnih.govugent.be |

| CDP-D-glucose 4,6-dehydratase | Dehydration of CDP-D-glucose. | Salmonella Typhi, Yersinia pseudotuberculosis | First step in the chemoenzymatic synthesis of CDP-paratose. | asm.orgresearchgate.net |

| CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system (E1/E3) | C-3 deoxygenation of the 4-keto-6-deoxy intermediate. | Salmonella Typhi, Yersinia pseudotuberculosis | Second step in the chemoenzymatic synthesis of CDP-paratose. | asm.orgresearchgate.net |

| CDP-d-paratose synthase | Reduction of the C-4 keto group. | Salmonella Typhi | Final step in the chemoenzymatic synthesis of CDP-paratose. | asm.orgresearchgate.net |

Synthesis of Mechanistic Probes and Inhibitors for Enzymatic Studies

The synthesis of analogs of this compound and its biosynthetic intermediates is crucial for studying the mechanisms of the enzymes involved in its formation and utilization. These probes and inhibitors can help to elucidate reaction pathways, identify key active site residues, and develop potential antimicrobial agents that target bacterial cell wall biosynthesis.

The chemoenzymatic synthesis of various CDP-sugar analogs, such as CDP-6-deoxy-D-glucose and CDP-3-deoxy-D-glucose, has been developed to probe the substrate specificity of enzymes like the promiscuous CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus. asm.orgugent.be These studies have revealed that modifications at different positions of the sugar ring can have a dramatic effect on enzyme activity, providing valuable insights into substrate recognition and catalysis. asm.orgnih.gov

Preparation of Labeled this compound for Biochemical Tracing

The study of the biosynthesis and metabolic fate of this compound relies on the ability to trace its journey through complex biological systems. This is achieved through the preparation of isotopically labeled versions of the molecule. Both radioactive and stable isotopes can be incorporated into the sugar or nucleotide portion of the compound, allowing for its detection and quantification in various biochemical assays and metabolic studies.

The primary method for preparing labeled this compound and its analogs is through enzymatic synthesis, which leverages the substrate specificity of the enzymes in the biosynthetic pathway. This chemoenzymatic approach offers high stereo- and regioselectivity, ensuring the label is incorporated at a specific position.

A common strategy involves using an isotopically labeled precursor, such as CDP-D-glucose, which is then converted through a series of enzymatic reactions to the final labeled dideoxy sugar nucleotide. For instance, the synthesis of various cytidine diphosphate (B83284) (CDP)-3,6-dideoxyhexoses has been accomplished using CDP-D-glucose uniformly labeled with Carbon-14 (¹⁴C) in the glucose moiety. researchgate.net

An assay for the formation of these sugars involves incubating the ¹⁴C-labeled CDP-D-glucose with bacterial extracts that contain the necessary enzymes. researchgate.net The reaction mixture typically includes cofactors such as NAD(P)H. Following incubation, the labeled products, including ¹⁴C-CDP-tyvelose (an epimer of this compound), can be separated and identified using techniques like paper chromatography. researchgate.net This demonstrates that starting with a labeled precursor allows for the generation of a labeled end-product that can be used for tracing purposes.

In addition to radioactive isotopes like ¹⁴C and Tritium (³H), stable isotopes such as Carbon-13 (¹³C) are also employed. The use of ¹³C-labeled precursors, for example, allows for the analysis of metabolic pathways and enzyme mechanisms through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. imreblank.ch While direct synthesis of ¹³C-labeled this compound is not extensively detailed in the provided context, the principles of using labeled glucose isotopomers to trace the formation of other sugar derivatives suggest a similar applicability. imreblank.ch

Metabolic labeling is another powerful technique for biochemical tracing. In this approach, a labeled monosaccharide, such as [³H]GlcNAc, is fed to cells, which then incorporate it into their natural biosynthetic pathways. uzh.ch This method has been used to produce labeled polysaccharides in bacteria. uzh.ch By analogy, providing cells that synthesize this compound with an appropriately labeled simple sugar precursor could lead to the in vivo production of the labeled nucleotide sugar for tracing studies. The choice of label depends on the specific application, with radioactive isotopes being suitable for high-sensitivity detection and stable isotopes being useful for detailed structural and flux analysis. ru.nl

The following table summarizes the types of isotopic labels and precursors used in the synthesis and tracing of CDP-dideoxyhexoses and related compounds.

| Isotope | Labeled Precursor | Resulting Labeled Compound(s) | Application/Technique |

| ¹⁴C | Uniformly labeled ¹⁴C-CDP-D-glucose | ¹⁴C-CDP-tyvelose, ¹⁴C-CDP-paratose | Enzymatic synthesis assay, Biochemical tracing |

| ³H | [³H]GlcNAc | ³H-labeled Vi polysaccharide | Metabolic labeling in bacteria |

| ³H | GDP-L-[³H]Fucose | - | Facile enzymatic synthesis for radiolabeling |

| ¹³C | ¹³C-labeled glucose isotopomers | ¹³C-labeled acetic acid (from sugar fragmentation) | Isotope labeling studies of reaction mechanisms |

Advanced Analytical Methodologies in Cdp 3,6 Dideoxy D Mannose Research

Spectroscopic Techniques for Studying Enzymatic Reactions

Spectroscopic methods are invaluable for gaining insights into the dynamics of enzyme-catalyzed reactions. They allow for the continuous monitoring of substrate consumption and product formation, providing critical data on reaction kinetics and mechanisms.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for observing enzymatic reactions as they occur within the NMR tube. vulcanchem.comnih.govnih.gov This method allows for the simultaneous tracking of all NMR-active species in a reaction mixture without the need for separation or derivatization. In the context of dideoxy sugar biosynthesis, in situ NMR has been effectively used to monitor the enzymatic conversion of related sugar nucleotides. For instance, the epimerization of cytidine (B196190) diphosphate (B83284) (CDP)-D-glucose to CDP-D-mannose, a reaction catalyzed by an epimerase, has been monitored using in situ ¹H NMR. asm.org By observing the changes in the signals of the anomeric protons of the substrate and product over time, researchers can determine the reaction equilibrium. asm.org A similar approach can be applied to study the enzymes in the CDP-3,6-dideoxy-D-mannose pathway, providing direct evidence of substrate conversion and the formation of intermediates.

Table 1: Experimental Parameters for In Situ ¹H NMR Monitoring of a CDP-sugar Epimerase Reaction asm.org

| Parameter | Value |

| Analyte | CDP-D-glucose and CDP-D-mannose |

| Enzyme | TaCPa2E (a CDP-tyvelose 2-epimerase-like enzyme) |

| Initial Substrate Concentration | 4 mM |

| Enzyme Concentration | 15.2 µM |

| Buffer | 50 mM potassium phosphate (B84403) (pD 7.5) |

| Temperature | 60°C |

| Observed Nuclei | ¹H |

| Anomeric Proton Signal (CDP-Glc) | 5.87 ppm |

| Anomeric Proton Signal (CDP-Man) | 5.78 ppm |

UV-Vis spectroscopy is a widely used technique for monitoring enzyme kinetics, particularly for reactions involving nicotinamide (B372718) cofactors (NADH and NADPH). acs.org Many enzymes in deoxysugar biosynthetic pathways, such as dehydratases and reductases, are dependent on these cofactors. acs.orgkegg.jp The oxidized (NAD⁺, NADP⁺) and reduced (NADH, NADPH) forms of these cofactors have distinct UV absorbance spectra, with the reduced forms exhibiting a characteristic absorbance maximum at 340 nm. acs.orgnih.gov By monitoring the change in absorbance at this wavelength, the rate of cofactor oxidation or reduction can be precisely measured, which directly corresponds to the rate of the enzymatic reaction. acs.org This method is often employed in coupled enzyme assays to determine the kinetic parameters (Kₘ and kcat) of enzymes like C3-dehydratases and C4-reductases, which are key players in the biosynthesis of 3,6-dideoxy sugars. acs.org For example, the activity of a C3-dehydratase can be coupled to that of a glutamate (B1630785) dehydrogenase, where the formation of a co-product is linked to the oxidation of NADPH, allowing for continuous monitoring of the reaction progress. acs.org

Table 2: Parameters for a Coupled UV-Vis Spectroscopic Assay of a C3-Dehydratase acs.org

| Parameter | Value/Component |

| Primary Enzyme | C3-dehydratase |

| Coupling Enzyme | Glutamate Dehydrogenase |

| Substrate | GDP-6-deoxy-4-keto-α-D-lyxo-heptose |

| Cofactor Monitored | NADPH |

| Detection Wavelength | 340 nm |

| Buffer | 50 mM ammonium (B1175870) bicarbonate (pH 7.5) |

| Other Components | 0.2 mM PLP, 4.0 mM L-glutamate |

| Temperature | 25°C |

In Situ NMR Spectroscopy for Monitoring Biotransformations

Chromatographic Methods for Product and Intermediate Separation

Chromatographic techniques are essential for the separation, purification, and analysis of the various components within a reaction mixture, from the starting materials to the final products and all the intermediates in between.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugar nucleotides and their derivatives due to its high resolution and sensitivity. vulcanchem.comchiralpedia.com In the study of this compound biosynthesis, HPLC is used to separate and quantify the substrate, intermediates, and the final product. asm.orgnih.gov Reversed-phase HPLC is often employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The progress of enzymatic reactions can be followed by taking aliquots at different time points, quenching the reaction, and analyzing the composition of the mixture by HPLC. asm.org The detection of the cytidine moiety in the CDP-sugars is typically achieved using a UV detector set at a wavelength around 271 nm. asm.org

Table 3: Typical HPLC Conditions for the Analysis of CDP-Sugar Epimerization asm.org

| Parameter | Condition |

| Column | Not specified, but typically a C18 reversed-phase column |

| Mobile Phase | Not specified, but often a gradient of acetonitrile (B52724) in a buffered aqueous solution |

| Flow Rate | Not specified |

| Detection | UV at 271 nm |

| Temperature | Not specified |

| Sample | Reaction mixture of CDP-D-glucose and CDP-D-mannose |

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte solution. chimia.chresearchgate.netstanford.edu CE offers high separation efficiency, short analysis times, and requires only minute sample volumes, making it well-suited for the analysis of precious sugar nucleotide samples. stanford.edunih.gov This technique has been successfully applied to the separation of a complex mixture of nucleotides and nucleotide sugars, including CDP. chimia.chresearchgate.net The separation is typically carried out in a fused-silica capillary with a background electrolyte such as a borate (B1201080) buffer at an alkaline pH. chimia.chstanford.edu Detection is commonly performed by UV absorbance at a wavelength where the nucleotide base absorbs, such as 260 nm. chimia.chresearchgate.net

Table 4: Experimental Conditions for Capillary Electrophoresis of Nucleotides and Nucleotide Sugars chimia.ch

| Parameter | Condition |

| Instrument | HP 3D CE system |

| Capillary | Fused-silica capillary (5.6 mm by 56 cm) |

| Background Electrolyte (BGE) | 40 mM Borate buffer, pH 9.5 |

| Voltage | 30 kV |

| Temperature | 18°C |

| Detection | UV at 260 nm |

| Injection | 15 s, 0.3 bar |

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry Approaches in Pathway Analysis (beyond basic compound identification)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of biosynthetic intermediates and products. vulcanchem.com In the context of the this compound pathway, MS provides more than just the molecular weight of a compound. High-resolution mass spectrometry can determine the elemental composition of an ion, confirming the identity of intermediates where hydroxyl groups are removed. acs.org Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide structural information based on the fragmentation pattern, helping to distinguish between isomers. msu.edu This is particularly useful in identifying the specific positions of deoxygenation in the sugar ring. For instance, in the analysis of a related dideoxyheptose pathway, mass spectrometry was used to identify the reaction products by their specific mass-to-charge ratios (m/z), confirming the sequential loss of water molecules. acs.org

Table 5: Mass Spectrometry Data for Intermediates in a Dideoxy Sugar Biosynthetic Pathway acs.org

| Compound | Expected m/z | Observed m/z | Technique |

| GDP-d-glycero-α-d-manno-heptose | - | 616.08 | ESI-MS |

| GDP-6-deoxy-4-keto-α-d-lyxo-heptose | - | 616.08 | ESI-MS |

| GDP-3,6-dideoxy-4-keto-d-threo-heptose | - | 600.08 | ESI-MS |

Elucidation of Transient Intermediates

The conversion of CDP-D-glucose to its 3,6-dideoxy derivatives involves a key C-3 deoxygenation step that proceeds through highly reactive, transient intermediates. This transformation is catalyzed by a two-component system: the pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent E1 enzyme (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) and the NADH-dependent E3 flavoprotein (CDP-6-deoxy-Δ3,4-glucoseen reductase). researchgate.net

The mechanism involves the E1 enzyme catalyzing the removal of the C-3 hydroxyl group from the CDP-4-keto-6-deoxy-D-glucose substrate to form a critical transient species: the CDP-3,6-dideoxy-Δ3,4-glucoseen intermediate. wikipedia.org The existence of this intermediate has been elucidated through several advanced analytical approaches:

Isotopic Labeling Studies: Early mechanistic studies confirmed the reversibility of the E1-catalyzed reaction and the involvement of a keto intermediate. When the reaction was conducted in the presence of water enriched with a heavy oxygen isotope ([¹⁸O]H₂O), the recovered, unreacted substrate showed incorporation of ¹⁸O at the C-4 position, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). This demonstrated that the C-4 keto group is formed reversibly before the subsequent dehydration step. wikipedia.org

Chemical Trapping: The unstable glucoseen intermediate can be "trapped" by chemical reductants. Under anaerobic conditions, a non-enzymatic reductant like sodium dithionite (B78146) can provide the necessary electrons to reduce the intermediate, leading to the formation of the final product and confirming the intermediate's presence in the reaction cycle. wikipedia.org

Spectroelectrochemistry: The transfer of electrons from NADH to the final intermediate via the E1 and E3 enzymes is a finely tuned process. Spectroelectrochemistry has been employed to determine the reduction potentials of the redox-active cofactors within these enzymes, including the flavin adenine (B156593) dinucleotide (FAD) and the iron-sulfur [2Fe-2S] clusters. researchgate.net These studies revealed an unexpected thermodynamic barrier for electron transfer at neutral pH, suggesting that factors like pH changes or protein-protein complex formation are necessary to regulate the process, highlighting the transient nature of the electron-carrying states of the enzymes. researchgate.net

The elucidation of these transient species is crucial for understanding the precise chemical steps involved in C-3 deoxygenation, a key reaction in the biosynthesis of many deoxysugars.

Table 1: Key Transient Intermediates and Enzyme States in the C-3 Deoxygenation Pathway

| Intermediate/Enzyme State | Description | Method of Elucidation | Reference |

|---|---|---|---|

| CDP-4-keto-6-deoxy-D-glucose | The product of the initial dehydration of CDP-D-glucose by CDP-D-glucose 4,6-dehydratase (Eod) and the substrate for the E1 enzyme. | Enzymatic assay, HPLC, Mass Spectrometry | doi.orgkegg.jp |

| PMP-ketimine complex | A Schiff base formed between the PMP cofactor of enzyme E1 and the keto-sugar substrate. | UV-Visible Spectroscopy, Mechanistic Inference | wikipedia.org |

| CDP-3,6-dideoxy-Δ3,4-glucoseen intermediate | The key transient species formed after the E1-catalyzed elimination of the C-3 hydroxyl group. It is the substrate for the E3 reductase. | Isotopic Labeling ([¹⁸O]H₂O) with GC-MS, Chemical Trapping (dithionite reduction) | wikipedia.org |

| E3 Semiquinone/Hydroquinone | Transient reduced states of the FAD cofactor in enzyme E3 during electron transfer from NADH. | Spectroelectrochemistry | researchgate.net |

Quantitative Analysis of Pathway Metabolites

To fully characterize the biosynthesis of this compound, it is essential to measure the concentrations of the various nucleotide sugar precursors and intermediates within the cell. This quantitative analysis provides insights into pathway flux, identifies rate-limiting steps, and helps understand the regulatory mechanisms controlling the production of the final O-antigen. Due to the polar and charged nature of these metabolites, specialized analytical techniques are required.

Several robust methods have been developed for the separation and quantification of nucleotide sugars from complex biological matrices like cell extracts:

High-Performance Anion-Exchange Chromatography (HPAE-C): This technique leverages the negative charges of the phosphate groups on nucleotide sugars for separation on a positively charged stationary phase. Coupled with UV detection (at ~262 nm for the cytidine base), HPAE-C offers high-resolution separation of closely related sugar nucleotides. It is particularly effective for resolving isobaric compounds (molecules with the same mass), such as UDP-glucose and UDP-galactose. thermofisher.com

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a narrow capillary under a high electric field. It is known for its high separation efficiency, minimal sample consumption, and relative insensitivity to complex sample matrices. CE with UV detection has been successfully used to quantify a range of nucleotide sugars in extracts from various cell types, with detection limits often in the femtomole (fmol) range. researchgate.netdoi.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for both identification and quantification. nih.govnih.gov Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation method for these polar analytes. frontiersin.org The mass spectrometer provides high sensitivity and specificity, allowing for precise measurement of metabolite concentrations, often using stable isotope-labeled internal standards to ensure accuracy. mdpi.com

These methods typically involve a careful extraction step from cell pellets, often using acid or boiling ethanol (B145695) to precipitate proteins and macromolecules, followed by purification using techniques like solid-phase extraction (SPE) to remove interfering substances before analysis. creative-biolabs.com

Table 2: Performance Characteristics of Analytical Methods for Quantifying Pathway-Relevant Nucleotide Sugars

| Analytical Method | Separation Principle | Typical Analyte | Reported Limit of Detection (LOD) | Method Accuracy (Spike Recovery) | Reference |

|---|---|---|---|---|---|

| HPAE-C with UV Detection | Anion exchange based on phosphate groups | UDP-Glucose, GDP-Mannose | Not specified, but resolves isobars | 98.7% - 117% | thermofisher.com |

| Capillary Electrophoresis (CE) with UV | Charge-to-size ratio | UDP-Glc, UDP-GlcNAc | ~100-200 fmol | Not specified, good reproducibility | researchgate.netdoi.org |

| HILIC-LC-MS/MS | Hydrophilic interaction and mass-to-charge ratio | Adenosine nucleotides, NAD precursors | ~0.001 - 0.05 µM | 80% - 120% | frontiersin.org |

Biotechnological Applications and Pathway Engineering Involving Cdp 3,6 Dideoxy D Mannose

Recombinant Expression Systems for Biosynthetic Enzymes

The study and application of the CDP-3,6-dideoxy-D-mannose biosynthetic pathway heavily rely on the ability to produce its constituent enzymes in functional forms. This is achieved through recombinant expression, where the genes encoding these enzymes are cloned into well-characterized microbial hosts. Escherichia coli is a commonly used host due to its rapid growth and well-established genetic tools. For instance, the rfbS gene from Salmonella typhi, which encodes CDP-paratose synthase, an essential enzyme in the formation of CDP-paratose and subsequently CDP-tyvelose, was cloned into a pET-24(+) vector and successfully overexpressed in E. coli. ebi.ac.uk This allowed for the purification and detailed characterization of the enzyme's catalytic properties. ebi.ac.uk

In addition to E. coli, Streptomyces species are also valuable expression hosts, particularly for pathways originating from actinomycetes, which are prolific producers of glycosylated natural products. acs.org Researchers have developed improved Streptomyces coelicolor strains to serve as chassis for expressing deoxysugar biosynthetic gene clusters. acs.orgresearchgate.net The biosynthesis of 3,6-dideoxyhexoses like CDP-tyvelose involves a series of enzymatic steps starting from CDP-D-glucose, including the action of a 4,6-dehydratase, a 3-dehydratase system (E1 and E3), and synthases/epimerases. uchicago.eduasm.org The successful recombinant expression of these enzymes is a critical first step for any subsequent engineering efforts. researchgate.net

| Enzyme/Gene | Source Organism | Expression Host | Purpose of Expression |

| CDP-paratose synthase (rfbS) | Salmonella typhi | Escherichia coli | Enzyme purification and mechanistic studies. ebi.ac.uk |

| CDP-d-glucose 4,6-dehydratase | Yersinia pseudotuberculosis | Not specified in abstract | Used in chemoenzymatic synthesis of CDP-sugar derivatives. asm.org |

| CDP-4-keto-6-deoxy-d-glucose-3-dehydrogenase system (E1/E3) | Yersinia pseudotuberculosis, S. Typhi | Not specified in abstract | Studied for C-3 deoxygenation in the synthesis of CDP-paratose. asm.org |

| Elloramycin biosynthetic gene cluster | Streptomyces olivaceus | Streptomyces coelicolor | Heterologous production of tetracenomycin analogs. acs.orgresearchgate.net |

| ColD and ColC | Yersinia pseudotuberculosis | Not specified in abstract | Overexpression, purification, and characterization for studies on GDP-L-colitose biosynthesis. researchgate.net |

Metabolic Engineering of Microbial Hosts for Enhanced Production of Dideoxysugars

Metabolic engineering aims to rationally modify the metabolism of an organism to improve the production of a target compound. For dideoxysugars, this involves optimizing the host's cellular machinery to channel metabolic flux towards the synthesis of precursors like this compound. semanticscholar.orgnih.gov

In the context of dideoxysugar biosynthesis, one could overexpress the initial enzymes of the pathway, such as CDP-glucose pyrophosphorylase or CDP-glucose 4,6-dehydratase, to boost the supply of key intermediates. nih.gov Deletion of genes responsible for the synthesis of other nucleotide sugars or pathways that consume the primary precursor, glucose-1-phosphate, could also enhance the flux towards CDP-glucose and its derivatives. nih.gov For example, deleting genes involved in the late stages of glycosylation, such as specific glycosyltransferases, has been used to cause the accumulation of nucleotide-sugar intermediates, which can then be isolated. researchgate.net The precise regulation of these genes is critical, as simple overexpression or deletion can sometimes lead to metabolic imbalances or cellular stress. jmicrobiol.or.krnih.gov

| Engineering Strategy | Target Gene/Pathway | Rationale | Expected Outcome |

| Overexpression | Rate-limiting biosynthetic enzymes (e.g., CDP-glucose 4,6-dehydratase) | To increase the catalytic capacity of a bottleneck step in the pathway. | Increased production of dideoxysugar precursors. jmicrobiol.or.kr |

| Deletion | Competing metabolic pathways (e.g., pathways for other nucleotide sugars) | To prevent the diversion of common precursors like glucose-1-phosphate. | Increased availability of precursors for the target pathway. nih.gov |

| Deletion | Late-stage glycosyltransferase genes | To block the transfer of the activated sugar to an aglycone. | Accumulation and isolation of the NDP-dideoxysugar. researchgate.net |

Beyond manipulating existing pathways, new biosynthetic routes can be constructed in microbial hosts. This approach, often termed combinatorial biosynthesis, involves assembling genes from different organisms to create a desired pathway. nih.gov A powerful tool in this area is the use of standardized genetic parts, or "BioBricks," which allows for the rapid assembly of multi-gene cassettes. acs.org

Researchers have successfully designed and implemented BioBricks gene cassettes for the metabolic engineering of deoxysugar biosynthesis in Streptomyces. acs.org These cassettes can contain the entire set of enzymes needed to produce a specific deoxysugar from a common precursor. For example, a pathway for a D-configured deoxysugar could be assembled and expressed in a host that has been engineered to produce a suitable aglycone acceptor molecule and a promiscuous glycosyltransferase. acs.org This rational design allows for the in vivo production of novel glycosylated compounds by mixing and matching sugar biosynthetic pathways with different acceptor molecules. researchgate.net The biosynthesis of CDP-3,6-dideoxyhexoses begins with CDP-d-glucose, and the pathway involves a 4,6-dehydratase, a C-3 deoxygenation system, and a final reductase or epimerase, providing multiple points for rational engineering. uchicago.eduasm.org

Targeting Gene Overexpression or Deletion

Enzyme Engineering for Modified Substrate Specificity or Improved Catalytic Activity

While metabolic engineering focuses on the host organism, enzyme engineering targets the protein catalysts themselves. Many natural product biosynthetic enzymes, including glycosyltransferases and the enzymes that produce their sugar substrates, exhibit a degree of substrate promiscuity. nih.gov This flexibility can be exploited and enhanced through protein engineering techniques like directed evolution and site-directed mutagenesis. nih.gov

The goal is often to broaden the substrate scope of an enzyme or to improve its efficiency with a non-native substrate. For example, glycosyltransferases (GTs) that naturally use UDP-glucose have been engineered to better accept TDP-activated sugars, which are common in bacterial secondary metabolism. jmb.or.kr By analyzing the protein structure and identifying key amino acids in the active site that interact with the nucleotide portion of the substrate, researchers can make targeted mutations. In one study, a single amino acid change (R282W) in the glycosyltransferase YjiC significantly increased its activity with TDP-glucose. jmb.or.kr Similarly, the glycosyltransferase OleD has been engineered through multiple rounds of mutation and screening to create a variant, "OleD Loki," with a vastly expanded substrate scope, capable of producing 30 different NDP-sugars from various sugar and nucleotide donors. nih.govpnas.org Such engineered enzymes are powerful tools for creating libraries of novel glycoconjugates. nih.gov

| Enzyme | Engineering Method | Mutation(s) | Outcome |

| Glycosyltransferase YjiC | Site-directed mutagenesis | R282W | Increased specificity towards TDP-glucose compared to the wild type. jmb.or.kr |

| Glycosyltransferase OleD | Directed evolution / High-throughput screening | P67T/I112P/T113M/S132F/A242I | Creation of "OleD Loki" variant with broad acceptance of 5 NDP acceptors and 6 sugar donors. pnas.org |

| Urdamycin Glycosyltransferases | Gene shuffling and screening | Not specified | Generated enzymes with broadened and altered substrate specificity. pnas.orgplos.org |

| Galactokinase (GalK) | Random mutagenesis | Y371H | Variant tolerates substitutions at multiple positions of D-galactose. nih.gov |

Potential for Synthesis of Glycoconjugates with Defined Structures (excluding human clinical applications)

The ability to produce this compound and related activated sugars through biotechnological methods opens the door to the controlled synthesis of complex carbohydrates and glycoconjugates. asm.orgscispace.com These molecules are valuable as research tools and for various non-clinical applications.

One of the primary research applications for enzymatically synthesized dideoxysugars is to probe the substrate specificity of glycosyltransferases (GTs). nih.gov GTs are the enzymes that transfer an activated sugar donor, like this compound, to an acceptor molecule (aglycone). nih.gov Understanding the flexibility of these enzymes is key to glycodiversification efforts, which aim to create novel glycosylated compounds by attaching different sugars to a natural product scaffold. nih.gov

By synthesizing a panel of non-native NDP-sugars, including various dideoxysugars, researchers can test the limits of a GT's substrate tolerance in vitro. nih.gov For example, a GT from the jadomycin (B1254412) biosynthetic pathway, JadS, was probed with different non-native NDP-sugars, leading to the generation of six new jadomycin analogs with modified sugar moieties. researchgate.net This demonstrates the flexibility of the enzyme and provides insight into its active site architecture. The discovery of a 2,6-dideoxysugar-O-glycosyltransferase with flexibility at the C-2 position of the sugar further highlights how these studies can reveal novel enzymatic capabilities that can be harnessed for biosynthetic programming. nih.gov

Development of Tools for Glycobiology Research

The study of glycans and their roles in biological processes, known as glycobiology, relies on the availability of specific tools to probe, visualize, and manipulate carbohydrate structures. The biosynthetic pathway of this compound has become a fertile ground for the development of such tools, primarily through the characterization of its unique enzymes and the synthesis of modified sugar-nucleotide probes. These tools are instrumental in elucidating the mechanisms of glycosyltransferases and understanding the assembly of complex bacterial polysaccharides.

Enzymatic Synthesis and Pathway Engineering

A cornerstone of developing glycobiology tools from the this compound pathway is the harnessing of its biosynthetic enzymes. The entire pathway, often encoded by a co-localized gene cluster, can be expressed in heterologous hosts like E. coli, turning the bacterium into a factory for producing this rare sugar nucleotide. researchgate.netresearchgate.net This metabolic pathway engineering approach provides a sustainable and scalable source of this compound, which is otherwise difficult to obtain. nih.gov